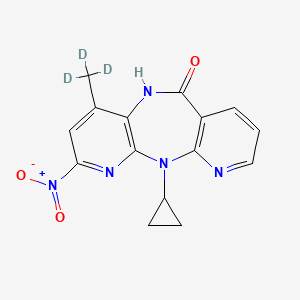
O-Desbromo-pyrimidinyl Macitentan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desbromo-pyrimidinyl Macitentan-d4 is a deuterium-labeled derivative of O-Desbromo-pyrimidinyl Macitentan. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used as a reference standard in scientific research, particularly in the field of drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desbromo-pyrimidinyl Macitentan-d4 involves the deuteration of O-Desbromo-pyrimidinyl Macitentan. The process typically includes the following steps:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
Pyrimidinylation: The brominated intermediate is then reacted with a pyrimidine derivative under specific conditions to form the pyrimidinyl moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: O-Desbromo-pyrimidinyl Macitentan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
O-Desbromo-pyrimidinyl Macitentan-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolic pathways and pharmacokinetics of deuterated drugs.
Medicine: In the development of new pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: As a tracer in environmental studies and quality control processes.
Mechanism of Action
The mechanism of action of O-Desbromo-pyrimidinyl Macitentan-d4 is similar to that of its non-deuterated counterpart. It primarily targets endothelin receptors, inhibiting their activity and thereby reducing vasoconstriction and proliferation of vascular smooth muscle cells. This mechanism is beneficial in treating conditions such as pulmonary arterial hypertension .
Comparison with Similar Compounds
O-Desbromo-pyrimidinyl Macitentan: The non-deuterated version of the compound.
Macitentan: A related compound with a similar mechanism of action but different structural features.
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Uniqueness: O-Desbromo-pyrimidinyl Macitentan-d4 is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights into the behavior of deuterated drugs in biological systems .
Properties
Molecular Formula |
C15H19BrN4O4S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxy-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20)/i8D2,9D2 |
InChI Key |
MKPBJHFHEQSWAH-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=NC(=C1C2=CC=C(C=C2)Br)NS(=O)(=O)NCCC)O |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)




